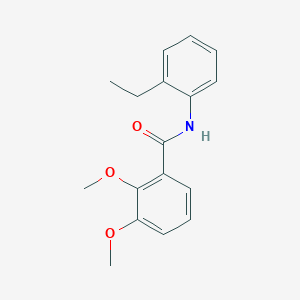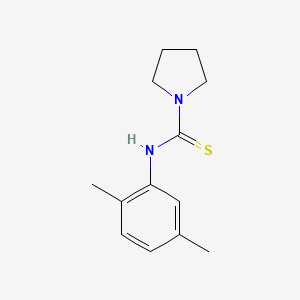
3-(2-furoyl)-7-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furoyl)-7-methyl-4H-chromen-4-one, also known as Kojic acid, is a naturally occurring fungal metabolite that has gained significant attention in the scientific community due to its various applications in the fields of medicine, food, and cosmetics. Kojic acid is a white crystalline powder that is soluble in water and has a molecular formula of C11H8O3.
Mechanism of Action
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid works by inhibiting the production of tyrosinase, an enzyme that is involved in the production of melanin. Melanin is responsible for the color of our skin, hair, and eyes. By inhibiting the production of tyrosinase, this compound acid reduces the production of melanin, resulting in a lighter skin tone.
Biochemical and Physiological Effects
This compound acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect the skin from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the skin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using this compound acid in lab experiments is that it can be unstable in certain conditions, which can affect its efficacy.
Future Directions
There are many potential future directions for the use of 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in various fields. In medicine, this compound acid could be further studied for its potential use in the treatment of other skin disorders and for its potential as an antimicrobial and antitumor agent.
In food, this compound acid could be further studied for its potential use as a natural preservative and as a color stabilizer in certain foods.
In cosmetics, this compound acid could be further studied for its potential use in the treatment of other skin conditions and for its potential as an antioxidant in certain cosmetic products.
Conclusion
In conclusion, this compound acid is a naturally occurring fungal metabolite that has various applications in the fields of medicine, food, and cosmetics. It can be synthesized through various methods and has been extensively studied for its various properties and effects. While there are limitations to its use in lab experiments, there are many potential future directions for its use in various fields.
Synthesis Methods
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid can be synthesized through various methods, including fermentation, chemical synthesis, and enzymatic synthesis. The most common method of synthesis is through the fermentation of Aspergillus oryzae on rice or other grains. The fermentation process produces this compound acid as a byproduct, which is then extracted and purified.
Scientific Research Applications
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid has been extensively studied for its various applications in medicine, food, and cosmetics. In medicine, this compound acid has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in the treatment of skin disorders such as melasma, hyperpigmentation, and acne.
In food, this compound acid is used as a preservative due to its ability to inhibit the growth of bacteria and fungi. It is also used as a flavor enhancer and as a color stabilizer in certain foods.
In cosmetics, this compound acid is used as a skin lightening agent due to its ability to inhibit the production of melanin. It is also used as an antioxidant and as a preservative in certain cosmetic products.
properties
IUPAC Name |
3-(furan-2-carbonyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-9-4-5-10-13(7-9)19-8-11(14(10)16)15(17)12-3-2-6-18-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVTIXEVBZYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)

![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)

